2-羟基-pbd-5,11-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

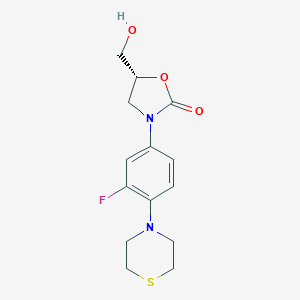

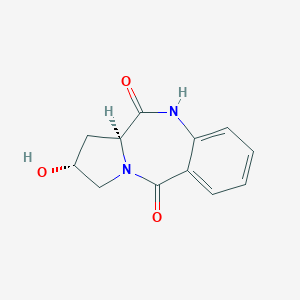

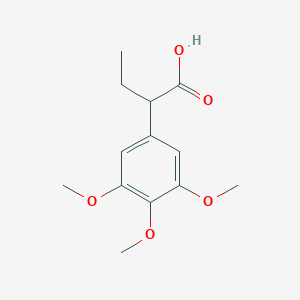

2-Hydroxy-pbd-5,11-dione, a derivative of pyrrole-2,5-dione, is a compound of interest due to its unique structural features and potential applications in various fields of chemistry and materials science. The research on this compound spans synthesis methods, molecular structure elucidation, chemical reactivity, and physical and chemical property analysis.

Synthesis Analysis

The synthesis of 2-Hydroxy-pbd-5,11-dione derivatives often involves multicomponent reactions, employing catalysts like L-proline to facilitate the process. For instance, a series of derivatives have been synthesized from three-component reactions of 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles, resulting in good to excellent yields under metal-free conditions (Karamthulla et al., 2014). These methodologies highlight the versatility and efficiency of synthesizing complex heterocyclic compounds from simpler precursors.

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-pbd-5,11-dione and its derivatives has been extensively analyzed through techniques like X-ray crystallography and NMR spectroscopy. These studies reveal the compound's intricate structural characteristics, including the configuration of its functional groups and overall molecular geometry. For example, structural determination through X-ray diffraction has provided insights into the compound's crystalline structure, aiding in understanding its reactivity and properties (Poorheravi et al., 2008).

科学研究应用

抗结核活性

一项研究开发了一种组合方法,用于快速合成吡咯并[2,1-c][1,4]苯并二氮杂卓-5,11-二酮(PBD-5,11-二酮)库。对这些具有不同取代基的化合物进行了体外抗结核分枝杆菌的活性评价,显示出有希望的抗结核活性 (Kamal 等人,2007)。

光伏应用

另一项研究重点关注一种基于苯并二氮杂卓二酮衍生物的新型共轭聚合物,用于聚合物太阳能电池 (PSC)。该研究报告了显着的功率转换效率,表明了这些化合物在光伏应用中的潜力 (Qian 等人,2012)。

有机合成中的催化

使用催化量的 L-脯氨酸合成了一系列 2H-苯并[g]吡唑并[3,4-b]喹啉-5,10(4H,11H)-二酮衍生物,展示了这些化合物在促进有机合成中的多组分反应中的用途 (Karamthulla 等人,2014)。

缓蚀

研究了新的 1H-吡咯-2,5-二酮衍生物在盐酸介质中对碳钢腐蚀的抑制作用。这些化合物表现出良好的缓蚀性能,突出了它们在材料科学中的应用 (Zarrouk 等人,2015)。

除草剂活性

对含有三酮结构的新型喹唑啉-2,4-二酮衍生物的研究揭示了有效的除草剂活性以及 HPPD(4-羟基苯基丙酮酸双加氧酶)抑制作用,为农用化学品开发提供了新途径 (Wang 等人,2015)。

抗癌剂

一项关于使用苯三酚合成的吡喃并[2,3-f]色满-4,8-二酮衍生物的研究显示,对几种人癌细胞系具有显着的抗癌活性。这项研究有助于寻找新型抗癌剂 (李红双等人,2017)。

作用机制

Mode of Action

It is known that the compound belongs to the class of pyrrolo[1,2-a][1,4]diazepines , which are known to exhibit various biological activities such as antidepressant, anxiolytic, antiviral, and cytotoxic effects . The specific interactions of 2-Hydroxy-pbd-5,11-dione with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As a member of the pyrrolo[1,2-a][1,4]diazepines class, it may potentially influence a variety of biochemical pathways, but specific details are currently lacking .

Pharmacokinetics

Its impact on bioavailability, therefore, remains unclear .

Result of Action

Given its structural similarity to other pyrrolo[1,2-a][1,4]diazepines, it may exhibit similar biological activities .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect its activity, but specific details are currently lacking .

属性

IUPAC Name |

(6aS,8R)-8-hydroxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-7-5-10-11(16)13-9-4-2-1-3-8(9)12(17)14(10)6-7/h1-4,7,10,15H,5-6H2,(H,13,16)/t7-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZBNOQLELVDQU-XCBNKYQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC3=CC=CC=C3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)NC3=CC=CC=C3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)

![Hepta[5][5]circulene](/img/structure/B71050.png)